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1-(3,5-Dimethoxyphenyl)-1H-imidazole

Cat. No.: B12992497
M. Wt: 204.22 g/mol
InChI Key: KILLSAYWVJBTAV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-1H-imidazole (CAS 1389313-66-9) is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It serves as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis. The core structure of this compound, the imidazole ring, is a fundamental heterocycle in biochemistry and drug discovery. Many natural products and pharmaceuticals contain the imidazole ring, which is known for its presence in the amino acid histidine and the neurotransmitter histamine . This ring system is a key pharmacophore in several classes of drugs, including certain antifungals and antibiotics . Research Value and Potential Applications: While direct biological data for this specific compound is limited, its structural features are highly significant in anticancer research. The 1,2-diaryl-1H-imidazole scaffold is recognized as a cis -restricted analogue of potent tubulin polymerization inhibitors like Combretastatin A-4 (CA-4) . Compounds based on the 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole framework have been designed and synthesized specifically as potent anticancer agents that inhibit tubulin polymerization, demonstrating exceptional cytotoxicity at nanomolar concentrations against a broad panel of human cancer cell lines . The 3,5-dimethoxyphenyl substituent in this compound suggests its potential as a precursor or analogue in the development of such therapeutic agents, making it a valuable compound for researchers exploring new antimitotic drugs. Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B12992497 1-(3,5-Dimethoxyphenyl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)imidazole

InChI

InChI=1S/C11H12N2O2/c1-14-10-5-9(6-11(7-10)15-2)13-4-3-12-8-13/h3-8H,1-2H3

InChI Key

KILLSAYWVJBTAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C=CN=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(3,5-Dimethoxyphenyl)-1H-imidazole Core

The formation of the 1-aryl-1H-imidazole scaffold is a cornerstone of synthetic organic chemistry, with numerous strategies developed to achieve this structural motif. These can be broadly categorized into multi-step syntheses, which involve the sequential formation of bonds to build the imidazole (B134444) ring, and named reactions that offer more convergent pathways.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a versatile and often high-yielding approach to substituted imidazoles. These methods allow for the controlled introduction of various functional groups onto the imidazole ring.

One of the most common and adaptable methods for synthesizing N-substituted imidazoles is through the condensation of a primary amine with a dicarbonyl compound and an aldehyde, in the presence of an ammonia (B1221849) source. wikipedia.org In the context of synthesizing this compound, 3,5-dimethoxyaniline (B133145) serves as the key primary amine precursor.

A specific example of this approach is the synthesis of the related compound, 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole. nih.gov In this reaction, 3,5-dimethoxyaniline is reacted with biacetyl (a 1,2-dicarbonyl compound) and benzaldehyde (B42025) in the presence of ammonium (B1175870) acetate (B1210297). The reaction mixture is refluxed in ethanol (B145695) to facilitate the condensation and cyclization, ultimately forming the desired polysubstituted imidazole. nih.gov This reaction highlights the general principle where the aniline (B41778) derivative provides the N1-substituent of the imidazole ring.

The general scheme for this type of condensation reaction involves the initial formation of a diimine from the dicarbonyl compound and ammonia (from ammonium acetate), which then condenses with the aldehyde and the primary amine to form the imidazole ring. wikipedia.org The use of microwave irradiation has been shown to accelerate similar condensation reactions, often leading to improved yields and reduced reaction times. ijprajournal.com

Table 1: Example of a Multi-Component Condensation Reaction

Reactants Reagents & Conditions Product Yield Reference

Thioacetamide (B46855) is a versatile reagent in organic synthesis, often employed as a source of sulfur for the creation of various sulfur-containing heterocycles. nih.govjocpr.com While direct linkage of a thioacetamide-derived moiety to form the this compound core is not a commonly reported primary route, thioamides, in general, are precursors to thiazoles and other related heterocycles. The chemistry of thioamides can be strategically utilized in multi-step sequences that ultimately lead to imidazole derivatives. For instance, a thioamide can be a precursor to a thiazolium salt, which can then undergo rearrangements or further reactions to form an imidazole ring.

In a broader context, thioacetamide is used in the synthesis of thioacetamide-triazoles, which are a class of antibacterial agents. nih.gov The synthetic sequence involves the reaction of an amine with chloroacetyl chloride to form a chloroacetamide derivative, which is then reacted with a triazole-thiolate. nih.gov This highlights the reactivity of the acetamide (B32628) linkage, which could be conceptually adapted in a multi-step synthesis towards functionalized imidazoles.

Named Reactions in Imidazole Synthesis

Several named reactions provide efficient and elegant pathways to the imidazole core. These reactions often involve multi-component strategies, allowing for the rapid assembly of complex molecular architectures from simple starting materials.

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com A significant modification of this reaction involves the substitution of ammonia with a primary amine, which directly leads to the formation of N-substituted imidazoles. wikipedia.org

To synthesize this compound using a variant of the Debus-Radziszewski reaction, one would react a suitable 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and 3,5-dimethoxyaniline. This approach offers a direct route to the desired N-aryl imidazole. The reaction is typically carried out in a protic solvent like ethanol. The use of catalysts such as silica-supported ferric chloride or microwave assistance can enhance the efficiency of this reaction. ijprajournal.comresearchgate.net

Table 2: Generalized Debus-Radziszewski Reaction for N-Aryl Imidazoles

Dicarbonyl Aldehyde Amine Product

The Van Leusen imidazole synthesis is a powerful method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine. organic-chemistry.org This is particularly advantageous for the synthesis of 1-substituted imidazoles.

For the synthesis of this compound, the Van Leusen reaction would involve the in situ formation of an aldimine from an appropriate aldehyde and 3,5-dimethoxyaniline, followed by the addition of TosMIC in the presence of a base such as potassium carbonate. rsc.org The reaction proceeds through a [3+2] cycloaddition mechanism, followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. organic-chemistry.org This method is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org

Another related approach is the Ullmann condensation, a copper-catalyzed reaction that can be used to form C-N bonds. wikipedia.org This reaction could be employed to couple imidazole with a 3,5-dimethoxyphenyl halide. However, this typically requires harsher conditions than the Van Leusen synthesis. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts and have expanded the scope of this transformation. mdpi.com

Table 3: Generalized Van Leusen Imidazole Synthesis

Aldehyde Amine Reagent Base Product

One-Pot and Multicomponent Reactions (MCRs) for Imidazole Construction

General Four-Component Condensation Protocols

A well-established method for the synthesis of tetrasubstituted imidazoles is the four-component condensation reaction. A notable example, while not yielding the parent this compound, demonstrates the utility of 3,5-dimethoxyaniline as a key precursor for related structures. The synthesis of 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole has been accomplished through the reaction of biacetyl, benzaldehyde, 3,5-dimethoxyaniline, and ammonium acetate.

In a typical procedure, biacetyl, 3,5-dimethoxyaniline, ammonium acetate, and benzaldehyde are reacted in ethanol. The mixture is refluxed for an extended period, followed by extraction and purification by column chromatography to yield the desired product. organic-chemistry.org

Table 1: Four-Component Synthesis of a this compound Derivative organic-chemistry.org

EntryReactant 1Reactant 2Reactant 3Reactant 4SolventConditionsProductYield (%)
1BiacetylBenzaldehyde3,5-DimethoxyanilineAmmonium AcetateEthanolReflux, 5 days1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole45
Oxidative Cyclocondensation Approaches

Oxidative cyclocondensation represents another powerful strategy for imidazole synthesis. While a specific example for this compound is not prominently documented, the general approach often involves the reaction of an α-dicarbonyl compound, an aldehyde, and an amine in the presence of an oxidizing agent. A related metal-free approach involves the hydrogen peroxide-promoted amine-mediated oxidative coupling of aryl methyl ketones and ammonium iodide to form (4 or 5)‐aryl‐2‐benzoyl‐imidazole analogs. dntb.gov.ua This method highlights a one-step process with high atom economy. dntb.gov.ua

Another relevant method is the palladium-catalyzed oxidative cyclization of N-aryl enamines, which provides a route from anilines to various nitrogen-containing heterocycles, including indoles. nih.gov Although not a direct synthesis of the target imidazole, this strategy showcases the potential of oxidative C-H functionalization in forming heterocyclic rings from aniline derivatives.

Advanced Catalytic Systems in Imidazole Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of imidazoles, allowing for milder reaction conditions and greater functional group tolerance.

Transition Metal Catalysis

Copper-Catalyzed Methodologies

Copper-catalyzed N-arylation of imidazoles, often referred to as the Ullmann condensation, is a versatile method for the synthesis of 1-aryl-imidazoles. This approach typically involves the coupling of an aryl halide with the imidazole core. For the synthesis of this compound, this would involve the reaction of imidazole with a 3,5-dimethoxy-substituted aryl halide, such as 1-bromo-3,5-dimethoxybenzene (B32327) or 1-iodo-3,5-dimethoxybenzene.

Various copper-based catalytic systems have been developed to facilitate this transformation under milder conditions than the traditional Ullmann reaction. For instance, the use of CuI with ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been shown to be effective for the N-arylation of imidazoles with aryl iodides and bromides. mit.eduacs.org The addition of polyethylene (B3416737) glycol can further accelerate this reaction. mit.edu Another efficient system employs CuI with 8-hydroxyquinoline (B1678124) as a ligand and a soluble base like tetraethylammonium (B1195904) carbonate. nih.gov

Table 2: Representative Copper-Catalyzed N-Arylation of Imidazoles

EntryAryl HalideCatalystLigandBaseSolventConditionsProductReference
1Aryl Iodide/BromideCuI4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃Dioxane/PEGMildN-Arylimidazole mit.edu
2Aryl BromideCuI8-Hydroxyquinoline(Et₄N)₂CO₃H₂O (cosolvent)Near-homogeneousN-Arylimidazole nih.gov
Iron-Catalyzed [3+2] Additions

Iron catalysis has emerged as a cost-effective and environmentally benign alternative for various organic transformations, including the synthesis of heterocyclic compounds. journalijar.com While a specific iron-catalyzed [3+2] cycloaddition for the synthesis of this compound is not readily found in the literature, the general principle of [3+2] cycloadditions of azomethine ylides is a powerful tool for constructing five-membered nitrogen-containing heterocycles. nih.govthieme.de

These reactions typically involve the in situ generation of an azomethine ylide from an imine, which then undergoes a cycloaddition with a dipolarophile. The development of catalytic asymmetric versions of this reaction has been a significant area of research. nih.gov Although not a direct synthesis of the target compound, this methodology represents an advanced catalytic approach for the construction of substituted pyrrolidine (B122466) and, by extension, other related heterocyclic systems.

Nanoparticle-Mediated Catalysis

Zinc oxide nanoparticles (ZnO-NPs) have emerged as efficient, reusable, and environmentally friendly catalysts in organic synthesis. mdpi.comfrontiersin.orgnih.govmdpi.com They have been successfully employed in the synthesis of various heterocyclic compounds, including benzimidazoles. mdpi.commdpi.com The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamine (B120857) with various aromatic aldehydes in the presence of ZnO-NPs.

The proposed mechanism involves the activation of the aldehyde by the ZnO nanoparticle surface, followed by nucleophilic attack of the diamine, intramolecular cyclization, and subsequent dehydration to afford the benzimidazole (B57391) product. While this demonstrates the utility of ZnO-NPs in forming the imidazole ring system, direct application to the N-arylation of imidazole to form this compound is not prominently reported. The primary use of ZnO-NPs in this context is for the construction of the heterocyclic ring itself, often in multicomponent reactions.

ReactantsCatalystSolventTemperature (°C)TimeYield (%)
o-phenylenediamine, aromatic aldehydesZnO-NPsEthanol7015 min - 2 hHigh

Interactive Data Table: This table illustrates the use of ZnO nanoparticles in the synthesis of benzimidazole derivatives.

The application of silver nanoparticles (AgNPs) as catalysts in the synthesis of nitrogen-containing heterocycles has been explored, although their use for the direct synthesis of 1-aryl-imidazoles is not well-documented. Research has shown that AgNPs can be functionalized with imidazole derivatives, where the imidazole nitrogen coordinates to the silver surface, but this is a surface modification rather than a catalytic synthesis. nih.gov

In related fields, silver nanoparticles have been used to catalyze the synthesis of other heterocyles like 5-substituted 1H-tetrazoles from nitriles and sodium azide. daneshyari.com This suggests the potential for AgNPs to act as Lewis acid catalysts in cyclization reactions. However, their specific application to catalyze the N-arylation of imidazole to produce this compound remains an area for further investigation.

Titanium dioxide (TiO₂) nanoparticles are recognized as robust, inexpensive, and reusable heterogeneous catalysts for various organic transformations. researchgate.nettandfonline.comresearchgate.netnih.gov Their utility has been demonstrated in the synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles. tandfonline.comresearchgate.net This is typically achieved through the oxidative coupling of 1,2-phenylenediamine or 2-aminothiophenol (B119425) with aromatic aldehydes, often in the presence of an oxidant like hydrogen peroxide. tandfonline.com

The catalytic activity of TiO₂ nanoparticles is also harnessed in multicomponent reactions to produce highly substituted imidazoles. For example, they can promote the condensation of benzil, an aldehyde, and ammonium acetate to form 2,4,5-trisubstituted imidazoles. researchgate.net Similar to ZnO-NPs, the primary role of TiO₂-NPs in this context is to facilitate the formation of the imidazole ring from various building blocks, rather than the direct N-arylation of a pre-formed imidazole ring.

Reaction TypeReactantsCatalystConditionsYield (%)Reference
Oxidative Coupling1,2-phenylenediamine, aryl aldehydeTiO₂-NPs, H₂O₂50°C, solvent-freeExcellent tandfonline.com
Three-componentBenzil, aldehyde, ammonium acetateTiO₂-NPsEthanol, 70°CGood researchgate.net

Interactive Data Table: This table highlights the application of TiO₂ nanoparticles in the synthesis of imidazole derivatives.

Green Chemistry Approaches and Sustainable Catalysis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including N-aryl imidazoles. These approaches prioritize the use of non-toxic, renewable materials, and energy-efficient conditions.

Deep Eutectic Solvents (DESs) have emerged as promising green and recyclable media for organic synthesis. mdpi.com These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low cost, low toxicity, and biodegradability. mdpi.com While a direct synthesis of this compound using a DES has not been explicitly detailed in the reviewed literature, the synthesis of various substituted imidazoles in these media provides a strong precedent.

For instance, one-pot, multicomponent synthesis of tri- and tetra-substituted imidazoles has been successfully achieved in a ternary DES composed of dimethyl urea, SnCl₂, and HCl. mdpi.com This system acts as both the reaction medium and a recyclable catalyst, affording products in good to excellent yields under mild conditions (e.g., 60 °C). mdpi.com Another approach utilizes a DES prepared from protocatechuic acid and ethyltriphenylphosphonium bromide for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov The general applicability of DESs suggests a feasible pathway for synthesizing the target compound, likely through the condensation of an appropriate α-dicarbonyl, 3,5-dimethoxyaniline, an aldehyde, and an ammonium source within a suitable DES.

Table 1: Examples of Deep Eutectic Solvents in Imidazole Synthesis

Hydrogen Bond Acceptor Hydrogen Bond Donor Application Ref
Choline chloride Urea General solvent properties mdpi.com
Dimethyl Urea / SnCl₂ HCl One-pot synthesis of substituted imidazoles mdpi.com
Ethyltriphenylphosphonium bromide Protocatechuic acid Synthesis of 1,2,4,5-tetrasubstituted imidazoles nih.gov

This table presents examples of DES systems used in imidazole-related synthesis. The data is for illustrative purposes of the technology's applicability.

Ceric Ammonium Nitrate (CAN) is a versatile, inexpensive, and low-toxicity reagent that functions as an efficient catalyst for a variety of organic transformations, including the synthesis of imidazole derivatives. ias.ac.inrsc.org It is particularly effective in promoting the one-pot, three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate to yield 2,4,5-triaryl-1H-imidazoles. ias.ac.inresearchgate.net The reactions are often carried out in environmentally benign solvents like ethanol-water mixtures and proceed with high yields and short reaction times. ias.ac.in

While this standard procedure yields N-unsubstituted imidazoles, the methodology can be adapted to produce N-aryl imidazoles. A relevant study describes the synthesis of 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole. This was achieved by refluxing a mixture of biacetyl (a 1,2-dicarbonyl), 3,5-dimethoxyaniline, ammonium acetate, and benzaldehyde in ethanol. This example demonstrates that using a substituted aniline, such as 3,5-dimethoxyaniline, in a multi-component reaction is a direct method for introducing the desired 1-(3,5-dimethoxyphenyl) substituent onto the imidazole core. CAN's role as a Lewis acid catalyst facilitates the condensation steps involved in the formation of the imidazole ring. ias.ac.innih.gov

Table 2: Ceric Ammonium Nitrate (CAN) Catalyzed Synthesis of Triarylimidazoles

1,2-Dicarbonyl Aldehyde Catalyst Loading Solvent Yield (%) Ref
Benzil Benzaldehyde 10 mol% Ethanol/Water 92 ias.ac.in
Benzil 4-Chlorobenzaldehyde 10 mol% Ethanol/Water 94 ias.ac.in
Benzil 4-Methoxybenzaldehyde 10 mol% Ethanol/Water 88 ias.ac.in

This table summarizes typical conditions and yields for the CAN-catalyzed synthesis of 2,4,5-triarylimidazoles, a reaction analogous to what could be adapted for the target compound.

Regioselective Synthesis Strategies for Substituted Imidazoles

Once the this compound scaffold is formed, regioselective C-H functionalization is a powerful strategy for introducing further complexity. Palladium-catalyzed direct arylation reactions are particularly noteworthy for their ability to selectively form new carbon-carbon bonds at specific positions on the imidazole ring.

Research has demonstrated a highly regioselective method for the direct C5-arylation of 1-aryl-1H-imidazoles. nih.gov This reaction couples 1-aryl-1H-imidazoles with various aryl iodides or bromides. The process is catalyzed by a palladium acetate [Pd(OAc)₂] and triphenylarsine (B46628) (AsPh₃) system, using cesium fluoride (B91410) (CsF) as the base in a dimethylformamide (DMF) solvent. nih.gov This methodology exclusively yields the 1,5-diaryl-1H-imidazole isomer, indicating a reaction mechanism that likely involves an electrophilic attack of an arylpalladium(II) species on the electron-rich C5 position of the imidazole ring. nih.gov Applying this to this compound would allow for the precise introduction of a second aryl group at the C5 position.

Derivatization and Functionalization of the this compound Scaffold

The derivatization of the primary this compound structure is key to exploring its chemical space and developing new molecular entities.

Building on the regioselective strategies mentioned above, the palladium-catalyzed direct C-H arylation is a prime method for introducing additional substituents. nih.govamazonaws.com This reaction exhibits broad scope with respect to the coupling partner, allowing for the introduction of a variety of substituted aryl groups. For example, 1-phenyl-1H-imidazole can be successfully coupled with aryl iodides bearing both electron-donating (e.g., 4-anisyl iodide) and electron-withdrawing (e.g., 4-(trifluoromethyl)phenyl iodide) groups. nih.gov This robust methodology provides a clear and predictable route to synthesize a library of 5-aryl-1-(3,5-dimethoxyphenyl)-1H-imidazole derivatives.

Chalcones are an important class of compounds characterized by an α,β-unsaturated ketone system. The synthesis of imidazolo-chalcone derivatives typically proceeds via a Claisen-Schmidt condensation. nih.govdergipark.org.tr This involves the base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde.

To generate a chalcone (B49325) from the this compound scaffold, a precursor bearing a methyl ketone (acetyl) group is required. A plausible synthetic route would involve first synthesizing 1-(4-acetylphenyl)-1H-imidazole. This intermediate could then be N-arylated with 1-bromo-3,5-dimethoxybenzene, although regioselectivity could be an issue. A more direct approach would be to perform a Friedel-Crafts acylation on the pre-formed this compound, though this risks reaction on the dimethoxyphenyl ring.

A more reliable strategy would be to start with 4-(1H-imidazol-1-yl)acetophenone and couple it with 3,5-dimethoxybenzaldehyde. dergipark.org.tr The resulting chalcone, 1-(4-(1H-imidazol-1-yl)phenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one, would contain the core components of interest. The general synthesis involves stirring the imidazole-substituted acetophenone and the desired aldehyde in a solvent like ethanol with a base such as sodium hydroxide. nih.gov This method has been used to create a wide variety of chalcones with different substitution patterns on both aromatic rings. mdpi.comnih.govdergipark.org.tr

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
1-(4-acetylphenyl)-1H-imidazole
1-(4-Chlorophenyl)-1H-imidazole
1-(4-Methoxyphenyl)-1H-imidazole
1-Bromo-3,5-dimethoxybenzene
1-Phenyl-1H-imidazole
1,5-Diaryl-1H-imidazoles
2,4,5-Triaryl-1H-imidazoles
3,5-Dimethoxyaniline
3,5-Dimethoxybenzaldehyde
4-(1H-Imidazol-1-yl)acetophenone
4-Anisyl iodide
4-Chlorobenzaldehyde
4-Methoxybenzaldehyde
4-(Trifluoromethyl)phenyl iodide
Ammonium acetate
Benzil
Benzoin
Biacetyl
Ceric Ammonium Nitrate (CAN)
Cesium fluoride
Choline chloride
Dimethyl urea
Ethanol
Ethyltriphenylphosphonium bromide
HCl
Palladium acetate
Protocatechuic acid
SnCl₂
Sodium hydroxide
Triphenylarsine

Mechanistic Investigations of Reaction Pathways

Postulated Reaction Mechanisms for Imidazole (B134444) Formation

The synthesis of N-aryl imidazoles can be approached through several well-established reaction pathways. A common strategy involves the construction of the imidazole ring using components that will result in the desired substitution pattern. For a compound like 1-(3,5-Dimethoxyphenyl)-1H-imidazole, this typically involves using 3,5-dimethoxyaniline (B133145) as the nitrogen source.

One of the most fundamental methods is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net A modification of this reaction, using a primary amine like 3,5-dimethoxyaniline in place of one ammonia equivalent, provides a direct route to N-1 substituted imidazoles. Another powerful method is the Van Leusen imidazole synthesis, which constructs the imidazole ring via a [3+2] cycloaddition between an aldimine and tosylmethyl isocyanide (TosMIC). nih.gov This approach is particularly useful for preparing a wide variety of substituted imidazoles. nih.gov

More recent methods often employ catalytic systems to achieve transformations under milder conditions. For instance, a Brønsted acid-catalyzed multicomponent reaction of vinyl azides with aromatic aldehydes and amines has been developed to regioselectively produce 1,2,5-trisubstituted imidazoles. acs.org

The pathways of imidazole synthesis are characterized by a series of reactive intermediates. The specific intermediates formed are highly dependent on the chosen synthetic route and reaction conditions.

In the Radziszewski-type synthesis, the reaction is believed to proceed through the initial condensation of the dicarbonyl compound with ammonia or a primary amine to form a diimine intermediate. researchgate.net Subsequent condensation with an aldehyde leads to cyclization and aromatization to form the imidazole ring.

The Van Leusen reaction proceeds via a distinct set of intermediates. The reaction is initiated by the base-catalyzed addition of TosMIC to an aldimine (formed in situ from an aldehyde and an amine). This is followed by a 5-endo-dig cyclization to form a 4-tosyl-2-imidazoline intermediate. The final imidazole product is generated upon the elimination of p-toluenesulfinic acid from this intermediate. nih.gov

Catalyzed reactions introduce a host of other potential intermediates. For example, rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles are proposed to proceed through rhodium iminocarbenoid intermediates. organic-chemistry.org In a copper-catalyzed synthesis involving the C-C bond cleavage of chalcones, proposed intermediates include an imine formed from benzylamine (B48309) and the chalcone (B49325), which is then converted to an iodonium (B1229267) ion intermediate prior to cyclization. nih.gov Similarly, Brønsted acid catalysis activates a 2H-azirine intermediate (formed from a vinyl azide) for nucleophilic attack by an imine. acs.org

Table 1: Key Intermediates in Imidazole Synthesis Pathways
Reaction TypeKey Intermediate(s)Plausible Mechanism StepReference(s)
Radziszewski ReactionDiimineCondensation of 1,2-dicarbonyl with amine/ammonia. researchgate.net
Van Leusen Synthesis4-Tosyl-2-imidazolineCycloaddition of an aldimine with TosMIC. nih.gov
Brønsted Acid-Catalyzed MCRActivated 2H-AzirineProtonation of 2H-azirine derived from vinyl azide. acs.org
Rhodium(II)-Catalyzed ReactionRhodium IminocarbenoidReaction of a 1-sulfonyl triazole with a Rh(II) catalyst. organic-chemistry.org
Copper-Catalyzed C-C CleavageIminium Salt, Iodonium IonReaction of imine with iodine, followed by cyclization. nih.govrsc.org

Hydrogen atom transfer (HAT), defined as the concerted movement of a proton and an electron, is a fundamental step in many chemical and biological processes. nih.govacs.org In the context of imidazole chemistry, HAT mechanisms have been studied extensively, particularly in model systems for metalloenzymes. nih.govnih.gov For instance, studies on ruthenium-imidazole complexes show that the reaction can proceed via a concerted HAT mechanism, and deuterium (B1214612) labeling experiments often reveal large kinetic isotope effects, suggesting quantum tunneling can play a significant role. nih.govscite.ai

While most imidazole syntheses focus on forming C-N and C-C bonds to construct the ring, several novel and mechanistically intriguing pathways proceed via the cleavage of a C-C bond in one of the starting materials. These reactions provide access to highly substituted imidazoles that might be difficult to obtain through traditional condensation strategies.

A notable example is the synthesis of 1,2,4-trisubstituted imidazoles from chalcones and benzylamines, catalyzed by a combination of Cu(OTf)₂ and I₂. nih.gov A plausible mechanism suggests that after the initial formation of an imine, a series of steps including intramolecular cyclization leads to an intermediate where a subsequent C-C bond cleavage event occurs, eliminating a portion of the original chalcone backbone and leading to the aromatized imidazole product. nih.gov Control experiments have indicated that this process is unlikely to involve a radical mechanism. nih.gov A similar copper-catalyzed approach starting from ketones has been shown to proceed via α-amination and an oxidative C-C bond cleavage and condensation cascade. researchgate.net

Another strategy involves the reaction of acyl oxime esters, where N-O bond cleavage can trigger an adjacent C-C bond scission to produce acyl radicals. mdpi.com These reactive intermediates can then participate in cascade reactions to build complex heterocyclic structures. These examples demonstrate that bond-breaking events can be strategically employed to drive the formation of the stable aromatic imidazole ring.

Influence of Catalytic Systems on Reaction Mechanisms

The choice of catalyst is a determining factor in the synthesis of N-aryl imidazoles, profoundly influencing the reaction mechanism, efficiency, and selectivity. A wide array of catalytic systems, from transition metals to Brønsted acids and photocatalysts, have been successfully employed.

Transition Metal Catalysis: Palladium and copper are the most widely used metals for C-N cross-coupling reactions to form N-aryl imidazoles. researchgate.netorganic-chemistry.org Palladium-catalyzed N-arylation typically follows a mechanism involving the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the deprotonated imidazole, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. biomedres.us

Copper-catalyzed systems are often more cost-effective and can operate under milder conditions. organic-chemistry.org The mechanisms can be varied. For instance, a Cu(I)-catalyzed reaction between an aryl halide and imidazole may proceed without a ligand, tolerating sensitive functional groups. organic-chemistry.org The use of different ligands and copper sources can fine-tune the catalyst's activity.

Lewis and Brønsted Acid Catalysis: Acid catalysts can promote imidazole synthesis by activating reactants. Lewis acids, such as various metal tetrafluoroborates (e.g., Zn(BF₄)₂), can enhance the electrophilicity of carbonyl groups, facilitating nucleophilic attack by amines in multicomponent reactions. rsc.org Brønsted acids have been shown to catalyze the reaction between vinyl azides, aldehydes, and amines by activating a 2H-azirine intermediate for ring-opening and subsequent cyclization. acs.org

Photocatalysis: Visible-light photocatalysis represents a modern approach to drive C-N cross-coupling reactions under exceptionally mild conditions. In one system, a Cu/graphene catalyst absorbs light, which facilitates the cleavage of the N-H bond in imidazole and the C-B bond in a phenylboronic acid, leading to the formation of the new C-N bond. researchgate.net This mechanism relies on the generation of charge-heterogeneity on the catalyst surface due to the Localized Surface Plasmon Resonance (LSPR) effect of the copper nanoparticles. researchgate.net

Table 2: Influence of Catalytic Systems on Imidazole Formation Mechanisms
Catalytic SystemExample CatalystProposed Mechanistic FeatureReference(s)
Palladium CatalysisPd/AlO(OH) NPsOxidative addition/Reductive elimination cycle. biomedres.us
Copper CatalysisCuI, Cu(OTf)₂, Cu/GrapheneLigandless C-N coupling, Lewis acid activation, C-C cleavage, or photocatalytic activation. nih.govorganic-chemistry.orgresearchgate.net
Lewis Acid CatalysisZn(BF₄)₂Activation of carbonyl groups toward nucleophilic attack. rsc.org
Brønsted Acid Catalysisp-Toluenesulfonic acidActivation of 2H-azirine intermediate. acs.org
Rhodium CatalysisRh₂(OAc)₄Formation of rhodium iminocarbenoid intermediates from triazoles. organic-chemistry.org
Heterogeneous CatalysisSO₄²⁻/Y₂O₃Multicomponent condensation catalysis, reusable. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model molecular systems. These methods have become a powerful and indispensable partner in scientific research, allowing for the study of molecular geometry, reaction mechanisms, and various physical and chemical properties from first principles. epa.gov For aromatic and heterocyclic compounds like the subject imidazole (B134444) derivative, these calculations can elucidate the complex interplay of steric and electronic effects that govern its behavior.

Density Functional Theory (DFT) is a predominant computational method used for studying polyatomic molecules due to its excellent balance of accuracy and computational cost. nih.gov DFT calculations are based on the electron density of a system rather than the complex many-electron wavefunction, making it suitable for investigating the properties of medium to large-sized organic molecules like 1-(3,5-Dimethoxyphenyl)-1H-imidazole. researchgate.net Hybrid functionals, such as B3LYP, are commonly employed in conjunction with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to achieve reliable predictions.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral (torsion) angles that correspond to the lowest energy state of the molecule on its potential energy surface.

For this compound, a key structural feature is the relative orientation of the dimethoxyphenyl ring and the imidazole ring. This is defined by the dihedral angle between the two rings. Conformational analysis would involve rotating this bond to identify the most stable conformer, which is crucial as the molecular conformation influences its biological activity and physical properties. In a related substituted compound, 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, crystallographic data showed a dihedral angle of 57.29 (5)° between the imidazole and dimethoxyphenyl rings, highlighting the non-planar nature of such systems. nih.gov A similar twisted conformation would be expected for the title compound.

Table 1: Illustrative Data from a DFT Geometry Optimization (Note: The values below are placeholders to illustrate typical output.)

Parameter Optimized Value (Å or °)
Bond Lengths (Å)
C-N (Imidazole Ring) 1.385
C=N (Imidazole Ring) 1.320
C-O (Methoxy) 1.370
**Bond Angles (°) **
C-N-C (Imidazole Ring) 108.5
C-O-C (Methoxy) 118.0
Dihedral Angle (°)
Phenyl-Imidazole 55.4

DFT is used to analyze the electronic properties of a molecule, which are critical for understanding its reactivity and potential applications. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO is the band gap, which is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller band gap suggests the molecule is more polarizable and reactive.

Analysis of the molecular orbitals reveals how electron density is distributed. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be centered on the imidazole moiety. Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting sites for intermolecular interactions.

Table 2: Example of Calculated Electronic Properties (Note: The values below are placeholders.)

Property Calculated Value
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Band Gap 4.7 eV
Dipole Moment 3.5 D

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify the characteristic modes of functional groups within the molecule. researchgate.net This analysis serves to confirm the optimized geometry (a true minimum on the potential energy surface has no imaginary frequencies) and aids in the structural characterization of the synthesized compound. For this compound, key vibrational modes would include C-H stretches of the aromatic rings, C-N and C=N stretches of the imidazole ring, and the characteristic C-O-C stretches of the methoxy (B1213986) groups.

Table 3: Illustrative Comparison of Vibrational Frequencies (cm⁻¹) (Note: Values are representative examples.)

Vibrational Mode Calculated Frequency Experimental Frequency
Aromatic C-H stretch 3080 3075
Imidazole C=N stretch 1595 1590
Aryl C-O-C asym. stretch 1250 1245
Aryl C-O-C sym. stretch 1060 1055

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structure determination in solution. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov Predicting the NMR spectra for this compound would allow for a direct comparison with experimental data, helping to unambiguously assign each proton and carbon signal to its specific position in the molecule.

Table 4: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) (Note: Values are hypothetical.)

Proton Position Predicted δ (ppm) Experimental δ (ppm)
Imidazole H-2 7.95 7.92
Imidazole H-4/H-5 7.30 7.28
Phenyl H-2/H-6 6.80 6.77
Phenyl H-4 6.55 6.51
Methoxy -OCH₃ 3.85 3.82

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light in the UV-Visible range. The calculations yield the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. For this compound, TD-DFT would predict its UV-Vis spectrum, identifying the electronic transitions involved (e.g., π → π* transitions) and helping to understand its color and photostability.

Table 5: Illustrative TD-DFT Results for Electronic Transitions (Note: Values are hypothetical examples.)

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 275 0.35 HOMO → LUMO
S₀ → S₂ 240 0.21 HOMO-1 → LUMO

Free Energy Profile Calculations

Free energy profile calculations are crucial for understanding the stability of a compound and the energetics of its chemical reactions. These calculations map the energy landscape of a molecular system as it transitions from reactants to products.

While specific free energy profile calculations for the synthesis or reaction pathways of this compound are not detailed in the available research, the methodology is widely applied to similar heterocyclic systems. For instance, molecular mechanics combined with Poisson-Boltzmann surface area (MM-PBSA) calculations are frequently used to determine the binding free energies of imidazole-containing ligands with biological targets like proteins. researchgate.netnih.gov This type of analysis involves calculating the difference in solvation energy and the interaction free energies (van der Waals, electrostatic) between the ligand and its receptor. nih.gov Such studies help in predicting the inhibitory activity of a compound, where a lower binding free energy generally corresponds to a more stable protein-ligand complex and higher potential efficacy. researchgate.net

Transition State Elucidation

The elucidation of transition states is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier that must be overcome for the reaction to proceed.

For the broader class of imidazole derivatives, computational methods are used to locate and characterize transition state structures for various reactions. However, specific studies elucidating the transition states involved in the synthesis or reactions of this compound itself have not been reported in the analyzed literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility, conformational changes, and interactions with its environment.

Table 1: Dihedral Angles in a Related Imidazole Derivative. nih.gov
Ring PairDihedral Angle (°)
Imidazole Ring and Dimethoxyphenyl Residue57.29 (5)
Imidazole Ring and Phenyl Ring31.54 (5)
Dimethoxyphenyl Ring and Phenyl Ring61.15 (5)

Data derived from the crystallographic study of 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole.

In Silico Studies of Chemical Reactivity

In silico studies, or computational simulations, are instrumental in predicting the chemical reactivity and physical properties of molecules before they are synthesized.

The solvent environment can significantly influence a molecule's stability and reactivity. Computational studies can model these effects by calculating solvation free energies. For other imidazole-based compounds, such as 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, DFT calculations using the B3LYP/6-311++G(d,p) method have been used to compare the molecule's total energy in the gas phase versus different solvents like water and DMSO. nih.gov These studies show that the energy of the molecule increases in solution, indicating the crucial role of the solvent in stabilizing or destabilizing the structure. nih.gov The solvation energy can be calculated to quantify this effect. nih.gov

Table 2: Illustrative Solvation Energy Calculation for an Imidazole Derivative. nih.gov
ParameterGas PhaseAqueous SolutionDMSO Solution
Total Energy (Corrected)Lower ValueHigher ValueHigher Value
Solvation EnergyN/ACalculated ValueCalculated Value

This table illustrates the concept of solvation energy calculations as performed on related imidazole compounds.

Materials with significant non-linear optical (NLO) properties are in high demand for modern technologies like telecommunications and signal processing. nih.gov Imidazole derivatives are among the organic compounds studied for these properties due to their potential for intramolecular charge transfer within a donor-π-acceptor framework. biointerfaceresearch.com

Computational DFT studies on various imidazole and benzimidazole (B57391) derivatives are used to predict their NLO response. nih.govbiointerfaceresearch.com These calculations determine key parameters such as the molecular polarizability (⟨α⟩) and the first-order hyperpolarizability (βtot), which are indicators of NLO activity. nih.gov Research on similar compounds shows that imidazole derivatives can exhibit significant hyperpolarizability values, making them promising candidates for NLO applications. biointerfaceresearch.com The NLO response is often linked to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with smaller gaps often leading to larger β values.

Table 3: Key Parameters from NLO Computational Studies of Imidazole-based Systems. nih.govniscpr.res.in
ParameterDescriptionRelevance
Electronegativity (χ)A measure of the ability of an atom or molecule to attract shared electrons.Characterizes chemical reactivity.
Chemical Hardness (η)A measure of resistance to change in electron distribution.Indicates molecular stability.
Polarizability (⟨α⟩)The measure of how easily an electron cloud is distorted by an external electric field.Governs linear optical response.
First Hyperpolarizability (β)The measure of the non-linear response to an applied electric field.Determines the second-harmonic generation efficiency and overall NLO activity.

Computational Prediction of Novel Compound Properties

Computational chemistry provides a powerful lens for the prediction of the properties of novel molecules, offering insights into their behavior and potential applications before their synthesis and experimental characterization. While specific computational studies detailing the novel properties of This compound are not extensively available in the public domain, the methodologies applied to structurally similar imidazole and benzimidazole derivatives can be extrapolated to understand the types of properties that could be computationally predicted for this compound. These studies often employ techniques like Density Functional Theory (DFT) to elucidate molecular structure, electronic characteristics, and potential biological activities.

Research into related imidazole-containing compounds demonstrates the utility of computational approaches. For instance, studies on various benzimidazole derivatives have utilized computational methods to predict their anticancer activities. nih.govnih.gov These predictions are often based on molecular docking simulations with biological targets, such as enzymes or proteins, to estimate the binding affinity and interaction modes. nih.govresearchgate.net Such in silico studies can reveal crucial information about the stability of the compound when interacting with a biological target, as seen in the molecular dynamics simulations of a novel benzimidazole derivative with topoisomerase IIα-DNA. nih.gov

Furthermore, computational tools are instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. mdpi.com These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a compound. Parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and water solubility are calculated to determine if a molecule has a favorable profile for oral bioavailability. mdpi.com

The electronic properties of a molecule, which are key to its reactivity and interactions, are also a major focus of computational prediction. DFT calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, electronegativity, and hardness. researchgate.net These quantum chemical descriptors help in understanding the electron-donating or -accepting capabilities of a molecule, which is crucial for predicting its role in chemical reactions and its potential as a corrosion inhibitor, for example. researchgate.net

While detailed research findings on This compound are not available, a hypothetical table of computationally predicted properties can be constructed to illustrate the type of data that such a study would yield.

Table 1: Hypothetical Computationally Predicted Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

PropertyPredicted ValueSignificance
Molecular Weight218.24 g/molFundamental physical property.
logP2.5Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA)45.2 ŲPredicts drug transport properties.
HOMO Energy-6.2 eVRelates to the electron-donating ability.
LUMO Energy-1.5 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.8 DReflects the polarity of the molecule.

This illustrative table showcases the kinds of valuable data that computational chemistry can provide, guiding further experimental investigation into the novel properties of compounds like This compound . The application of these theoretical methods is a cornerstone of modern chemical research, enabling the efficient design and discovery of new molecules with desired functionalities.

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for Activity

The fundamental scaffold of 1-(3,5-Dimethoxyphenyl)-1H-imidazole consists of two primary components: the imidazole (B134444) ring and the 3,5-dimethoxyphenyl group attached at the N-1 position. Both are key determinants of its biological activity.

The Imidazole Ring: This five-membered heterocyclic ring is a critical pharmacophore. It is amphoteric, meaning it can act as both a weak acid and a weak base. nih.gov The nitrogen atom at position 3, with its available lone pair of electrons, is a primary site for interacting with biological targets, often acting as a hydrogen bond acceptor or a metal-coordinating ligand. nih.govresearchgate.net The nitrogen at position 1 is substituted, and this substitution is vital for modulating the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Substitution Positions: Research on benzimidazole (B57391) derivatives suggests that substitutions at the N-1, C-2, and C-5/C-6 positions are particularly important for pharmacological effects. nih.gov While the subject compound has substituents only at N-1, this principle underscores the importance of this position in defining the molecule's activity.

Impact of Substituents on Biological Interactions

The nature and position of substituents on the 1-phenyl-imidazole scaffold dramatically influence biological interactions. The 3,5-dimethoxy substitution pattern on the phenyl ring of the title compound is a specific choice that impacts its properties.

Methoxy (B1213986) Groups: The two methoxy (-OCH₃) groups at the 3 and 5 positions are electron-donating groups. They increase the electron density on the phenyl ring and can act as hydrogen bond acceptors. Their placement is strategic, influencing the molecule's polarity, solubility, and ability to form specific interactions within a protein's binding pocket.

General Substituent Effects: SAR studies on related imidazole-containing molecules demonstrate clear patterns. For instance, in a series of ALK2 inhibitors, modifying the methoxy groups on a phenyl ring was shown to directly affect potency and selectivity. acs.org Replacing a trimethoxyphenyl group with other substituents allowed for a detailed mapping of the target's hydrophobic pocket. acs.org Similarly, studies on N-substituted benzimidazoles show that attaching different groups to the N-1 position can significantly enhance chemotherapeutic activity. nih.gov

The following table illustrates how hypothetical changes to the substituents on the phenyl ring could influence the compound's properties, based on established medicinal chemistry principles.

Substituent at positions 3 and 5Expected Impact on PropertiesRationale
Methoxy (-OCH₃)Balanced lipophilicity, H-bond acceptorPresent in the title compound, offers a mix of hydrophobic and polar character.
Hydroxy (-OH)Increased polarity, H-bond donor/acceptorWould likely increase water solubility and introduce hydrogen bond donating capabilities.
Fluoro (-F)Increased lipophilicity, weak H-bond acceptorOften used to block metabolic oxidation and can alter electronic properties.
Methyl (-CH₃)Increased lipophilicity, hydrophobic interactionsWould make the molecule less polar, potentially enhancing binding in hydrophobic pockets.

Ligand-Target Binding Mode Analysis through X-ray Crystallography and Molecular Docking

While specific ligand-target crystal structures for this compound are not publicly available, analysis of related compounds and general principles from molecular modeling provide a clear picture of its likely binding modes. researchgate.net

Hydrogen bonds are directional interactions crucial for molecular recognition. The this compound scaffold has distinct hydrogen bonding capabilities.

Imidazole Ring: The nitrogen at position 3 (N3) is a potent hydrogen bond acceptor. researchgate.netrsc.org This is often the primary anchor point for imidazole-containing inhibitors to a target protein. rsc.org

Methoxy Groups: The oxygen atoms of the two methoxy groups on the phenyl ring can also serve as hydrogen bond acceptors.

Intramolecular vs. Intermolecular Bonds: The accessibility of the imidazole nitrogen's lone pair is a critical factor for inhibitory potency. rsc.org In some derivatives, intramolecular hydrogen bonds can form, which may reduce the molecule's ability to bind to its intended target. Conversely, a structure that prevents such internal bonding can enhance inhibitory effects. rsc.org

Potential H-Bond SiteTypeRole
Imidazole N3 AtomAcceptorPrimary interaction site with H-bond donors (e.g., -NH or -OH groups) in a protein.
Methoxy Oxygen AtomsAcceptorSecondary interactions with H-bond donors.

These non-polar interactions are critical for the binding of the phenyl moiety.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target's binding site. rsc.org

Hydrophobic Pocket Interactions: The 3,5-dimethoxyphenyl group is largely hydrophobic and is well-suited to fit into hydrophobic pockets within a protein, displacing water molecules and leading to a favorable entropic contribution to binding energy. nih.gov

C-H···π Interactions: The crystal structure of a related compound, 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole, reveals the presence of C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, further stabilizing the complex. nih.gov

Rational Design Principles for Enhanced Selectivity

Building on SAR and structural data, rational design principles can be applied to create analogs of this compound with enhanced selectivity for a specific biological target.

Exploiting the Hydrophobic Pocket: The substitution pattern on the phenyl ring is a key handle for achieving selectivity. SAR studies on similar scaffolds have shown that even minor changes, such as moving a methoxy group or replacing it with another group, can drastically alter selectivity by optimizing the fit in a target's unique hydrophobic pocket. acs.org

Modulating Ring Orientation: Introducing bulky or rigid substituents on either the imidazole or phenyl ring can lock the dihedral angle into a specific conformation. This pre-organization can enhance binding to a target that favors that particular shape while reducing affinity for off-targets.

Adding or Removing Hydrogen Bonding Sites: The targeted introduction of hydrogen bond donors or acceptors can create new, highly specific interactions with a target protein. For example, converting a methoxy group to a hydroxy group would introduce a strong hydrogen bond donor.

Computational Guidance: Modern drug design heavily relies on computational methods. researchgate.net Molecular docking simulations can predict how modifications to the this compound scaffold would affect its binding mode and affinity, allowing for the prioritization of the most promising derivatives for synthesis and testing. nih.govnih.gov

Design and Development of Novel 1 3,5 Dimethoxyphenyl 1h Imidazole Derivatives

Strategies for Scaffold Modification

Another key approach is the creation of versatile intermediates that can be readily used to generate a large number of analogs. For example, the synthesis of a halogenated imidazole (B134444), such as 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one, provides a reactive handle for subsequent reactions like N-alkylation or Heck coupling, allowing for the systematic construction of a library of diverse compounds. orgsyn.org This method facilitates the exploration of the chemical space around the core scaffold. Furthermore, fusing the imidazole ring with other ring systems, such as in the formation of benzimidazoles, is a common strategy to create more rigid and complex structures with potentially new biological activities. nih.gov

Synthesis of Diversified Analogs and Libraries

The synthesis of analogs based on the 1-(3,5-dimethoxyphenyl)-1H-imidazole structure leverages a variety of synthetic methodologies to create diverse chemical libraries for biological screening. These methods are chosen for their efficiency and tolerance to a wide range of functional groups.

A well-established method for synthesizing the imidazole core is through multi-component reactions. For instance, the synthesis of 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole can be achieved by refluxing a mixture of biacetyl, 3,5-dimethoxyaniline (B133145), ammonium (B1175870) acetate (B1210297), and benzaldehyde (B42025). nih.gov This one-pot synthesis is an efficient way to assemble the substituted imidazole ring system.

For creating fused systems like benzimidazoles, a common route involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde. nih.gov The synthesis of related 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, for example, starts with the formation of a carboxylic acid intermediate, which is then coupled with various substituted amines using reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to yield a library of amide derivatives. rsc.orgresearchgate.net

The table below summarizes examples of synthesized analogs, highlighting the diversity of the generated structures.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman techniques, is essential for identifying the functional groups and characterizing the vibrational modes of the molecule's covalent bonds.

A detailed analysis of the FTIR spectrum for 1-(3,5-Dimethoxyphenyl)-1H-imidazole is not currently available in the searched literature. Such a spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C-N stretching within the imidazole (B134444) ring, and the prominent C-O-C stretching of the methoxy (B1213986) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms in a molecule. The absence of published ¹H and ¹³C NMR data for this compound is a significant gap in its public characterization profile.

Specific, experimentally determined chemical shifts and coupling constants for the protons of this compound are not available in the reviewed literature. A data table cannot be generated without these findings. A hypothetical spectrum would feature distinct signals for the three protons on the imidazole ring and the three protons on the dimethoxyphenyl ring, along with a singlet for the six methoxy protons.

Detailed ¹³C NMR spectral data for this compound could not be located. This analysis would be critical for confirming the carbon framework of the molecule, with expected signals corresponding to the carbons of the imidazole ring, the substituted phenyl ring, and the methoxy groups.

While advanced 1D and 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals and confirming the structure, no studies applying these methods to this compound have been found.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, this is crucial for confirming its molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing delicate molecules that might otherwise decompose using harsher methods. In ESI-MS, a sample solution is passed through a highly charged capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass analyzer.

For this compound, ESI-MS would typically be used to determine the mass of the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₂N₂O₂, the molecular weight is approximately 204.23 g/mol . Therefore, the expected m/z value for the singly charged protonated ion would be around 205.24. ESI-MS is a cornerstone of native mass spectrometry, a method that preserves noncovalent interactions during analysis, and various imidazole derivatives are often employed to stabilize protein complexes and reduce their charge states during such experiments. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₁₁H₁₂N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. This experimental value would then be compared to the theoretical mass to confirm the elemental composition. For instance, the HRMS spectrum of a related, more complex derivative, 4-((2-(3,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)pyridine, was used to confirm its structure. researchgate.net Similarly, the computed exact mass for another derivative, (Z)-1-(3-(3,5-Dimethoxyphenyl)-2-(4-nitrophenyl)allyl)-1H-imidazole, is 365.13755610 Da, a value that HRMS can verify experimentally. nih.gov

Table 1: Theoretical Mass Data for HRMS Analysis

Compound Molecular Formula Theoretical Mass (Monoisotopic)
This compound C₁₁H₁₂N₂O₂ 204.08988 Da

| Protonated Ion [M+H]⁺ | C₁₁H₁₃N₂O₂⁺ | 205.09715 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. An LC system separates the components of a mixture, and each separated component is then introduced directly into the mass spectrometer for detection and identification. This is particularly useful for analyzing the purity of a sample or for identifying compounds within a complex mixture.

LC-MS is a standard method for the analysis of imidazole-containing compounds. bldpharm.comsielc.com For this compound, an LC-MS method would typically use a reverse-phase column (like a C18 column) to separate the target compound from any starting materials, byproducts, or impurities. The mass spectrometer would then provide mass data for each peak that elutes from the column, confirming the identity of the desired product and revealing the molecular weights of any impurities present. sielc.com

X-ray Crystallography

Single Crystal X-ray Diffraction (SCXRD)

To perform Single Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are recorded. This diffraction pattern contains the information needed to determine the crystal structure.

Crystal Structure Elucidation and Geometric Parameters

The diffraction data from SCXRD is processed to generate an electron density map of the unit cell, from which the positions of the individual atoms can be determined. This leads to a complete model of the crystal structure, including key geometric parameters. Analysis of related compounds provides insight into the likely structural features of this compound.

Table 2: Crystallographic Data for the Related Compound 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole nih.gov

Parameter Value
Molecular Formula C₁₉H₂₀N₂O₂
Molecular Weight 308.37 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 8.363 (5)
b (Å) 10.267 (5)
c (Å) 10.481 (5)
α (°) 75.043 (5)
β (°) 75.789 (5)
γ (°) 74.576 (5)
Volume (ų) 822.9 (7)
Z (molecules/unit cell) 2

| R-factor (R1) | 0.042 |

Table of Mentioned Compounds

Compound Name
This compound
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
4-((2-(3,5-dimethoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)pyridine
(Z)-1-(3-(3,5-Dimethoxyphenyl)-2-(4-nitrophenyl)allyl)-1H-imidazole
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
2-(3,5-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde
1,1'-Bi-1H-imidazole, 2,2'-bis(2-chlorophenyl)-4,4',5,5'-tetrakis(3-methoxyphenyl)-

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

Hydrogen bonding plays a critical role in the assembly of these molecules in the crystal lattice. While this compound lacks the classic N-H donor present in the parent imidazole ring, weak hydrogen bonds are prevalent. researchgate.net In closely related structures, intermolecular C-H···N hydrogen bonds are observed, often connecting molecules into distinct arrangements like inversion dimers. nih.govresearchgate.net For example, the interaction can occur between a hydrogen atom on a phenyl ring and a nitrogen atom of the imidazole ring of an adjacent molecule. nih.govnsf.gov Additionally, C-H···O interactions involving the methoxy groups are also possible, contributing to the formation of extended chains within the crystal. nih.govnih.gov

Intramolecular hydrogen bonding can also be a determining factor in the conformation and properties of imidazole derivatives, particularly in controlling the accessibility of the imidazole nitrogen's lone pair of electrons. rsc.orgresearchgate.net In the broader class of imidazole compounds, other interactions such as C-H···π and stacking interactions further stabilize the crystal packing. nih.govnih.govmdpi.com The analysis of these weak forces is crucial for understanding the solid-state behavior of the compound. nih.gov

Interaction TypeDescriptionExample from Related Compounds
C-H···N Hydrogen Bond A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom.Connects molecules into inversion dimers or chains. nih.govnsf.govmdpi.com
C-H···O Hydrogen Bond A weak hydrogen bond involving a carbon-bound hydrogen and an oxygen atom (e.g., from a methoxy group).Links molecules into columns or infinite chains. nih.govnih.gov
C-H···π Interaction An interaction between a C-H bond and the π-electron system of an aromatic ring.Observed between methyl H atoms and adjacent phenyl rings. nih.govnih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Contributes to the stabilization of crystal structures, though may be insignificant if aryl-aryl distances are large (>5 Å). nsf.govmdpi.com

Other Characterization Techniques

A suite of other analytical methods provides further insight into the composition, stability, and physical properties of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample, thereby confirming its empirical formula and purity. For this compound, with the molecular formula C₁₁H₁₂N₂O₂, the theoretical elemental composition can be calculated. Experimental values obtained from synthesized samples are expected to align closely with these theoretical percentages, as demonstrated in the characterization of numerous other imidazole derivatives. researchgate.netbiomedpharmajournal.org

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical %
CarbonC12.01111132.12164.70%
HydrogenH1.0081212.0965.92%
NitrogenN14.007228.01413.72%
OxygenO15.999231.99815.67%
Total 204.229 100.00%

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature in a controlled atmosphere. This technique is vital for assessing the thermal stability of a compound. For imidazole derivatives, TGA curves typically show a stable region at lower temperatures followed by one or more decomposition stages at elevated temperatures. researchgate.netnih.gov For example, studies on imidazole-based fluorophores have shown thermal decomposition temperatures (Td), defined as the point of 5% weight loss, to be in the range of 304°C to 350°C, indicating good thermal stability. researchgate.net The TGA curve for this compound would be expected to show it is thermally stable up to a certain temperature, beyond which decomposition would occur, likely in multiple stages corresponding to the loss of different molecular fragments. nih.gov The analysis can also be used to determine kinetic parameters for the thermal decomposition process. mdpi.commdpi.com

X-ray Diffraction (XRD) for Amorphous Morphology

While X-ray diffraction is most commonly used to determine the precise atomic arrangement in crystalline solids, it is also a powerful tool for identifying and characterizing amorphous materials. researchgate.net Crystalline solids produce a diffraction pattern with sharp, well-defined peaks, whereas amorphous solids, which lack long-range atomic order, produce a pattern with broad, diffuse halos. osti.gov The X-ray structure factor of an amorphous form of a pharmaceutical compound typically exhibits a broad first diffraction peak at a low scattering angle (e.g., near 1.4 Å⁻¹), which is a characteristic signature of a disordered material. osti.gov Therefore, XRD analysis of this compound would definitively confirm an amorphous morphology by the absence of sharp Bragg peaks and the presence of these characteristic broad features.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Imidazole-containing aromatic compounds typically exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The π→π* transitions, which are generally of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. The n→π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (e.g., from a nitrogen atom) to a π* antibonding orbital. For various imidazole derivatives, absorption maxima are reported in the UV region. nih.govresearchgate.net For instance, a sharp peak around 206 nm can be assigned to the aromatic structure of imidazole itself, while other substituted imidazoles show absorption bands at higher wavelengths, such as 340-355 nm. researchgate.netnih.govresearchgate.net The spectrum for this compound is expected to show strong absorptions in the UV range consistent with its conjugated aromatic system.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. Upon absorbing light, a molecule is promoted to an excited state and can then relax by emitting a photon, a process known as fluorescence. Many imidazole derivatives are known to be fluorescent. nih.gov For example, a series of novel 1H-benzo[d]imidazoles were found to have a single broad emission band in the range of 410 to 560 nm. nih.gov The intensity of fluorescence can vary significantly depending on the specific substituents on the imidazole core. nih.gov Furthermore, interactions with other molecules can lead to changes in the fluorescence spectrum, such as a blue shift (a shift to shorter wavelengths) or quenching. nih.gov Characterization of this compound by this technique would determine its emission wavelength, quantum yield, and potential as a fluorescent probe.

Circular Dichroism Spectroscopy (for DNA interaction studies)

Circular Dichroism (CD) spectroscopy is a powerful technique to study the interactions of small molecules with chiral macromolecules like DNA. When a small achiral molecule like this compound binds to DNA, it can exhibit an induced circular dichroism (ICD) signal in the region of its electronic absorption. The nature of this ICD signal can provide information about the binding mode (intercalation, groove binding, or electrostatic interaction).

Intercalation: Typically results in a significant ICD signal and can also cause changes in the intrinsic CD spectrum of DNA (the bands around 245 nm and 275 nm).

Groove Binding: Often leads to a weaker ICD signal and may cause less pronounced changes in the DNA's intrinsic CD spectrum.

Given the planar nature of the imidazole and phenyl rings, it is plausible that this compound could interact with DNA. CD titration experiments, where the concentration of the compound is varied while keeping the DNA concentration constant, would be necessary to determine the binding affinity and mode.

Table 7: Expected Observations in Circular Dichroism Spectroscopy for DNA Interaction

Interaction ModeExpected CD Spectral Changes
IntercalationStrong induced CD signal in the 270-300 nm region; significant changes in the intrinsic DNA CD bands.
Groove BindingWeaker induced CD signal; minor changes in the intrinsic DNA CD bands.

These are general expectations for small molecule-DNA interactions and would require experimental verification for the specific compound.

Catalytic Applications and Ligand Design

Imidazole (B134444) Derivatives as Ligands in Organometallic Catalysis

Imidazole derivatives are fundamental building blocks in coordination and organometallic chemistry, prized for their ability to form stable complexes with various transition metals. nih.govresearchgate.net The nitrogen atoms in the imidazole ring can readily bind to metal centers, influencing the electronic and steric environment of the resulting complex. This ability to tune the metal center's reactivity is crucial in catalysis. youtube.com The imidazole scaffold is a key component in ligands designed for a multitude of catalytic transformations, including hydrogenation and C-H activation reactions. ub.edunih.gov Organometallic compounds featuring imidazole ligands, such as those with iron (Fe), rhodium (Rh), and iridium (Ir), have demonstrated significant catalytic potential. nih.govnih.gov

N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis, often considered analogues of electron-rich phosphines. beilstein-journals.org These carbenes are typically generated from N,N'-disubstituted imidazolium (B1220033) salts, which serve as stable precursors. beilstein-journals.orgbeilstein-journals.org The synthesis of these precursors often starts from an N-substituted imidazole, such as 1-(3,5-Dimethoxyphenyl)-1H-imidazole.

The transformation from a neutral imidazole to a catalytically active NHC ligand generally follows these steps:

Alkylation/Arylation: The initial N-substituted imidazole is further alkylated or arylated at the second nitrogen atom to form a 1,3-disubstituted imidazolium salt. acs.orgnih.gov For this compound, this would involve adding a substituent to the N-3 position.

Deprotonation: The resulting imidazolium salt has an acidic proton at the C2 position. Treatment with a base removes this proton, generating the free N-Heterocyclic Carbene. beilstein-journals.org

The electronic and steric properties of the NHC ligand can be precisely tuned by varying the substituents on the nitrogen atoms of the parent imidazole. rsc.org The 1-(3,5-Dimethoxyphenyl) group, for instance, would confer specific electronic characteristics to the final NHC ligand. The stability and high donor strength of NHCs make them exceptional ligands for stabilizing metal centers in various oxidation states, leading to highly active and robust catalysts. rsc.org Infrared spectroscopic data suggest that NHCs are slightly better electron donors than their imidazole counterparts. nih.gov

Table 1: Common N-Heterocyclic Carbene (NHC) Precursors Derived from Imidazoles This table presents examples of widely used imidazolium salts that serve as precursors to NHC ligands, illustrating the general structure and nomenclature.

Precursor Name (Abbreviation) Aryl/Alkyl Group Applications Reference
1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) 2,4,6-trimethylphenyl (Mesityl) Grubbs' catalysts for olefin metathesis, cross-coupling reactions. beilstein-journals.org
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) 2,6-diisopropylphenyl Cross-coupling reactions, various transition-metal catalysis. beilstein-journals.org
1,3-bis(2,6-dimethylphenyl)imidazolium chloride (IXy·HCl) 2,6-dimethylphenyl General organometallic catalysis. beilstein-journals.org
1,3-dicyclohexylimidazolium tetrafluoroborate (B81430) (ICy·HBF₄) Cyclohexyl Organocatalysis, hydrogenation reactions. beilstein-journals.org

Design of Ligands for Transition Metal Complexes (e.g., Ir³⁺ complexes)

The imidazole framework is integral to the design of sophisticated ligands for transition metal complexes, with iridium(III) complexes being a prominent example. nih.govmdpi.com These complexes are investigated for applications ranging from cellular imaging to light-emitting devices and catalysis. nih.govmdpi.com The photophysical and electrochemical properties of [Ir(C^N)₂(N^N)]⁺ type complexes can be systematically tuned by modifying the chemical structure of the ligands. mdpi.com

Compounds structurally similar to this compound have been identified as potential ligands for creating Ir³⁺ complexes. nih.gov For instance, phenyl-imidazole-based ligands are used as the main cyclometalating ligands in heteroleptic bis-cyclometalated iridium complexes. acs.org The substitution pattern on the phenyl and imidazole rings directly influences the emission properties of the resulting iridium complex, allowing for color tuning from blue-green to orange. acs.org The incorporation of an imidazole moiety can also enhance the solubility and biological compatibility of the metal complexes. nih.gov

Table 2: Examples of Iridium(III) Complexes with Imidazole-Based Ligands This table showcases representative Ir(III) complexes, highlighting the diversity of imidazole-containing ligands and their resulting properties or applications.

Complex Formula Imidazole-Based Ligand Ancillary/Other Ligands Application/Property Studied Reference
[Ir(ppy)₂(L)]Cl Imidazole-containing Schiff bases 2-phenylpyridine (ppy) Cellular Imaging, Redox Activity nih.gov
Ir(L)₂(acac) 1,4,5-trimethyl-2-phenyl-1H-imidazole Acetylacetonate (acac) Photophysical and Electrochemical Properties acs.org
Cationic Ir-COD Complexes P-stereogenic phosphino (B1201336) imidazole 1,5-cyclooctadiene (COD) Asymmetric Hydrogenation ub.edu
[Ir(C^N)₂(N^N)]⁺ R-phenylimidazo(4,5-f)1,10-phenanthroline 2-phenylpyridine (ppy) and its fluorinated derivative Light Emitting Electrochemical Cells (LECs) mdpi.com

Role of Imidazole in Ionic Liquids for Catalytic Processes

Imidazolium salts, derived from N-substituted imidazoles, are a cornerstone in the field of ionic liquids (ILs). rsc.orgnih.gov These compounds are salts with melting points at or near room temperature and are lauded as "green" solvents due to their negligible vapor pressure and high thermal stability. nih.gov 1,3-dialkylimidazolium salts are among the most versatile ILs used in catalytic processes, where they can function as the solvent, a catalyst support, or a catalyst itself. rsc.org

The compound this compound can serve as a direct precursor to an imidazolium-based ionic liquid through quaternization of the second nitrogen atom. The properties of the resulting IL, such as viscosity, hydrophilicity, and catalytic activity, can be tailored by the choice of the N-substituents and the counter-anion (e.g., Cl⁻, BF₄⁻, PF₆⁻). nih.gov

In catalysis, imidazolium-based ILs can play multiple roles:

As Solvents: They provide a polar, non-coordinating medium for a wide range of organic and organometallic reactions.

As Catalysts: The acidic proton at the C2 position of the imidazolium ring can act as a Brønsted acid catalyst. mdpi.com This has been exploited in reactions like the cycloaddition of CO₂ to epoxides. mdpi.com

As Catalyst Supports: Functionalized ILs can be immobilized on solid supports like silica, creating hybrid catalysts that combine the advantages of ILs with the ease of separation of heterogeneous systems. mdpi.com

Dicationic ionic liquids (DILs), which feature two imidazolium units linked together, often exhibit enhanced thermal stability and have shown superior catalytic activity compared to their monocationic counterparts in certain reactions. nih.govmdpi.com

Heterogeneous Catalysis with Imidazole-Modified Surfaces (e.g., Nano-catalysts)

The principles of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, are greatly enhanced by immobilizing active catalytic species onto solid supports. youtube.com Imidazole derivatives are excellent candidates for modifying the surfaces of materials like nanoparticles and metal-organic frameworks (MOFs) to create advanced heterogeneous catalysts. nih.govmdpi.com This approach combines the high selectivity of homogeneous catalysts with the crucial advantage of easy catalyst recovery and recyclability. youtube.com

Imidazole moieties can be covalently grafted onto surfaces to:

Stabilize Metal Nanoparticles: Alkyl imidazoles can stabilize nanoparticles of palladium (Pd), platinum (Pt), gold (Au), and silver (Ag), preventing their aggregation while still allowing access for reactant molecules. nih.gov This intermediate level of surface protection is beneficial for catalytic applications. nih.gov

Anchor Metal Catalysts: Imidazole groups can be used to bind metal ions to a support, which are then reduced to form highly active nanoparticles. nih.gov For example, polysiloxane microspheres decorated with imidazole groups have been used to create Pd nanoparticle catalysts for hydrogenation. nih.gov

Create Active Sites: In some cases, the imidazole itself is part of the catalytically active center. A novel hybrid catalyst was developed by grafting an {Fe²⁺–Imidazole} complex onto magnetic graphitized carbon nanoparticles, creating a robust and highly reusable catalyst for H₂ production from formic acid. rsc.orgrsc.org

This surface functionalization enhances the interaction between the metal center and the support, which can lead to improved stability and catalytic efficiency. rsc.org Furthermore, metal-organic frameworks (MOFs) like MIL-101(Cr) have been used as efficient heterogeneous catalysts for the synthesis of substituted imidazoles, demonstrating the versatility of these systems. mdpi.com

Table 3: Examples of Imidazole-Modified Heterogeneous Catalysts This table summarizes various nano-catalysts where imidazole functionalities play a key role in the catalyst's structure and performance.

Catalyst System Support Material Role of Imidazole Catalytic Application Reference
GO-Imd-Pd Porous Graphene Oxide Nanosheets (GONs) Covalently immobilized to anchor Pd nanoparticles. Oxidative amidation of aldehydes. acs.org
{Fe²⁺–Imidazole}@{Fe@GC} Magnetic Graphitized Carbon Nanoparticles Covalently grafted molecular catalyst. H₂ production from formic acid. rsc.orgresearchgate.net
Pd/Pt/Au/Ag NPs - (Nanoparticles) Surface stabilizing ligand. General catalysis (proof-of-principle). nih.gov
MIL-101(Cr) Chromium-based MOF - (Not applicable, MOF catalyzes imidazole synthesis) One-pot synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com
Fe₃O₄@SiO₂-NDIS Silica-coated iron oxide nanoparticles Part of an immobilized dicationic ionic liquid. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol)s. mdpi.com

Biological Target Identification and Molecular Interactions

Identification of Protein Targets

Research into the specific biological activities of 1-(3,5-Dimethoxyphenyl)-1H-imidazole has identified several key protein targets. The following subsections outline the inhibitory effects of this compound on these specific enzymes and proteins.

Human Topoisomerase I/II Targeting

A thorough review of published scientific literature did not yield specific studies investigating the inhibitory activity of this compound against human topoisomerase I or topoisomerase II. While various imidazole-containing compounds have been explored as potential topoisomerase inhibitors, research specifically detailing the interaction of this compound with these enzymes is not available in the public domain.

Table 1: Reported Inhibitory Activity against Human Topoisomerases

Compound Target IC₅₀ (µM)
This compound Topoisomerase I Data not available

P38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

An examination of available scientific research indicates a lack of studies focused on the inhibitory effects of this compound on p38 mitogen-activated protein kinase (MAPK). Although pyridinyl imidazole (B134444) derivatives are a well-known class of p38 MAPK inhibitors, specific data for this compound is not present in the current body of scientific literature.

Table 2: Reported Inhibitory Activity against p38 MAPK

Compound Target IC₅₀ (µM)

Cyclooxygenase (COX) Enzyme Inhibition

There is no specific information available in the peer-reviewed scientific literature regarding the inhibitory potential of this compound against cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes. While the broader class of imidazole derivatives has been a subject of investigation for COX inhibition, studies on this particular compound have not been published.

Table 3: Reported Inhibitory Activity against COX Enzymes

Compound Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
This compound COX-1 Data not available Data not available

Myeloperoxidase (MPO) Inhibition

A comprehensive search of scientific databases reveals no studies that have evaluated the inhibitory activity of this compound specifically against myeloperoxidase (MPO). Consequently, there is no data on its potential to modulate MPO activity.

Table 4: Reported Inhibitory Activity against MPO

Compound Target IC₅₀ (µM)

Bacterial Enoyl Acyl Carrier Protein Reductase (FabI) Inhibition

Scientific literature lacks specific studies on the interaction between this compound and the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). Therefore, its potential as a FabI inhibitor remains uninvestigated.

Table 5: Reported Inhibitory Activity against Bacterial FabI

Compound Target IC₅₀ (µM)

IMPDH Inhibition (Mycobacterium tuberculosis)

There are no available research findings that report on the inhibitory effect of this compound on the inosine (B1671953) monophosphate dehydrogenase (IMPDH) from Mycobacterium tuberculosis.

Table 6: Reported Inhibitory Activity against M. tuberculosis IMPDH

Compound Target IC₅₀ (µM)

Focal Adhesion Kinase (FAK) Inhibition

There is currently no scientific literature available that has investigated or reported on the inhibitory activity of this compound against Focal Adhesion Kinase (FAK).

Aurora Kinase Inhibition

No published studies were found that describe the inhibition of Aurora kinases by this compound. While other substituted imidazole derivatives have been explored as Aurora kinase inhibitors, these findings are not directly applicable to the specific compound . mdpi.com

Molecular Basis of Ligand-Target Binding

Without identified biological targets, the molecular basis of ligand-target binding for this compound cannot be described.

There is no information available on the specific amino acid residues that may interact with this compound.

The binding site characterization for this compound on any biological target has not been reported in the scientific literature.

Research Gaps and Future Perspectives

Unexplored Synthetic Routes and Regioselective Challenges

The synthesis of 1-aryl-1H-imidazoles, including the target compound, often relies on established methods like the Buchwald-Hartwig or Ullmann condensation, and the van Leusen imidazole (B134444) synthesis. acs.orgmdpi.com However, the exploration of novel, more efficient, and sustainable synthetic pathways remains a key research area. A significant challenge in imidazole synthesis is controlling regioselectivity, especially when creating polysubstituted derivatives.

Future research should focus on:

Novel Coupling Strategies: While palladium and copper-catalyzed reactions are common for N-arylation, investigating other transition-metal catalysts (e.g., nickel, iron) could offer alternative reactivity, lower costs, and improved sustainability. nih.gov The development of catalyst-free conditions, potentially using deep eutectic solvents (DES) or microwave assistance, presents an environmentally benign alternative to traditional methods. researchgate.netrsc.org

Regioselective C-H Functionalization: Direct C-H functionalization of the imidazole core after the initial N-arylation is a powerful tool for building molecular complexity. However, controlling the position of substitution (C2, C4, or C5) on the 1-(3,5-Dimethoxyphenyl)-1H-imidazole core is a significant hurdle. acs.orgacs.orgnih.gov Research into directing groups on either the dimethoxyphenyl or imidazole ring could provide the necessary regiochemical control for creating specific isomers that are otherwise difficult to access. rsc.org

One-Pot Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the this compound scaffold in a single step from simple precursors would be highly efficient. researchgate.netnih.gov Exploring variations of the Debus-Radziszewski reaction with 3,5-dimethoxyaniline (B133145) could yield highly substituted derivatives in a convergent manner. nih.gov

Table 1: Comparison of Synthetic Methodologies for Substituted Imidazoles

Method Key Features Regioselectivity Challenges Potential for this compound
Palladium-Catalyzed Direct Arylation Couples 1-aryl-1H-imidazoles with aryl halides. acs.orgnih.gov Often favors C5 arylation, making other isomers challenging to obtain. acs.org Exploring ligand and base influence could steer selectivity. acs.org
Van Leusen Imidazole Synthesis Cycloaddition using tosylmethylisocyanides (TosMICs). mdpi.com Provides 1,4- or 1,5-disubstituted imidazoles depending on reactants. A versatile route, but unexplored for the specific dimethoxyphenyl substituent.
Catalyst-Free Condensations Often use environmentally friendly solvents or solvent-free conditions. researchgate.net Can require harsh conditions; regioselectivity can be poor without a catalyst. A green chemistry approach worth exploring for sustainability.
Copper-Mediated C-H Functionalization Allows for the synthesis of highly substituted imidazoles from simple starting materials. nih.gov Requires careful optimization of reaction conditions to control substitution patterns. A promising route for creating novel derivatives. nih.gov

Development of Novel Derivatization Strategies

The therapeutic potential of an imidazole scaffold is often unlocked through strategic derivatization of the core structure. nih.gov For this compound, the imidazole ring presents multiple sites (C2, C4, C5) for substitution, and the dimethoxyphenyl ring can also be modified.

Future derivatization strategies could include:

Hybrid Pharmacophore Approach: Covalently linking the this compound moiety with other known pharmacophores, such as triazoles or pyrimidines, could lead to hybrid molecules with synergistic or novel biological activities. mdpi.comdergipark.org.tr

Click Chemistry: The use of "click" reactions, like the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and reliable method for attaching a wide variety of functional groups to an appropriately modified imidazole core. mdpi.com

Substitution at the C2 Position: The C2 position of the imidazole ring is a common site for modification. Developing methods to introduce diverse substituents at this position, such as aryl, alkyl, or amino groups, could significantly expand the chemical space and biological screening library for this compound family.

Modifying the Phenyl Ring: The methoxy (B1213986) groups on the phenyl ring are potential handles for demethylation, followed by the introduction of new functional groups to probe structure-activity relationships (SAR).

Advanced Computational Modeling for Mechanism Prediction and Compound Design

In silico methods are indispensable tools in modern drug discovery for predicting molecular properties, understanding reaction mechanisms, and designing novel compounds with enhanced activity and selectivity. ijcrt.orgmdpi.com

Key areas for future computational work include:

Mechanism Prediction: Density Functional Theory (DFT) analysis can be employed to model the transition states of potential synthetic reactions, providing insights into the factors that control regioselectivity. nih.gov This understanding can guide the rational design of experiments to favor the formation of a desired isomer.

Structure-Based Drug Design: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its virtual derivatives. mdpi.comdergipark.org.tr This allows for the prioritization of compounds for synthesis and testing, saving time and resources. mdpi.com

ADMET Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.govmdpi.com This early-stage screening helps to eliminate compounds with unfavorable pharmacokinetic profiles and focus on candidates with better drug-like properties.

Identification of Undiscovered Biological Targets and Pathways

The imidazole core is a privileged scaffold known to interact with a wide array of biological targets, leading to anticancer, antimicrobial, and anti-inflammatory activities, among others. nih.govnih.gov However, the specific targets of this compound are largely unknown.

Future research should aim to:

Screen Against Known Imidazole Targets: A logical starting point is to test the compound and its derivatives against enzymes and receptors known to be modulated by other imidazole-containing molecules. These include kinases (e.g., Aurora kinase, GSK-3β), sirtuins, topoisomerases, and the histamine (B1213489) H2 receptor. nih.govnih.govmdpi.comnih.gov

Phenotypic Screening and Target Deconvolution: Employing high-throughput phenotypic screening against various cell lines (e.g., cancer, bacterial, fungal) can reveal potential therapeutic areas. nih.gov Subsequent target deconvolution studies, using techniques like chemical proteomics, can then identify the specific molecular targets responsible for the observed biological effects.

Pathway Analysis: Once a target is identified, further investigation is needed to understand how modulating that target affects broader cellular pathways. This helps to elucidate the compound's mechanism of action and may reveal potential for polypharmacology, where a single compound affects multiple targets or pathways. nih.gov

Table 2: Potential Biological Targets for Imidazole Derivatives

Target Class Specific Examples Potential Therapeutic Area Reference
Kinases Glycogen synthase kinase-3β (GSK-3β), Aurora kinase Cancer, Neurological Disorders nih.govmdpi.com
Epigenetic Enzymes Sirtuins (Class III HDACs) Cancer, Aging, Metabolic Disease nih.gov
Topoisomerases Human Topoisomerase I & II Cancer nih.govnih.gov
Microbial Enzymes Glucosamine-6-phosphate synthase Antibacterial mdpi.com
Viral Enzymes HIV-1 Reverse Transcriptase Antiviral mdpi.com

Optimization of Catalytic Efficiency and Sustainability

The production of fine chemicals and pharmaceuticals is increasingly scrutinized for its environmental impact. Optimizing the synthesis of this compound to be more efficient and sustainable is a critical future goal.

Prospective improvements include:

Heterogeneous Catalysts: Developing solid-supported catalysts, such as zeolites or metal nanoparticles on a solid matrix (e.g., magnetic nanoparticles), offers significant advantages. rsc.orgnih.gov These catalysts can be easily separated from the reaction mixture and recycled multiple times, reducing waste and cost. rsc.orgnih.gov

Green Solvents: Replacing traditional, often toxic, organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a key principle of green chemistry. researchgate.net Exploring solvent-free reaction conditions is another promising avenue. nih.gov

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters like temperature and time, often leading to higher yields and purity.

Integration of Multi-Omics Data in Imidazole Research

To fully understand the biological impact of a compound like this compound, a systems-level approach is necessary. Multi-omics data integration—combining genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a chemical perturbation. nih.govnih.gov

Future research in this domain should involve:

Mapping Global Changes: Treating cells or model organisms with the compound and subsequently analyzing changes across multiple "omics" layers can reveal its comprehensive mechanism of action. ufz.de This approach can uncover novel biological pathways affected by the compound that would be missed by single-target assays. nih.gov

Biomarker Discovery: Integrated multi-omics analysis can help identify robust biomarkers that indicate a biological response to the compound. nih.gov This is crucial for preclinical and clinical development to monitor efficacy and potential toxicity.

Understanding Drug Resistance: For applications in cancer or infectious diseases, multi-omics can elucidate the complex molecular changes that lead to the development of drug resistance. nih.gov This knowledge is vital for designing combination therapies or next-generation derivatives that can overcome resistance mechanisms.

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutics and chemical tools.

Q & A

Q. Key Optimization Parameters :

  • Temperature control to avoid decomposition of methoxy groups.
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation.

Advanced: How can X-ray crystallography resolve structural ambiguities in substituted imidazole derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise bond angles, torsion angles, and packing interactions. For this compound analogs:

  • Crystallographic Data :

    ParameterValue (Example from Analog)
    Crystal SystemTriclinic
    Space GroupP1
    a, b, c (Å)8.363, 10.267, 10.481
    β (°)75.789
    V (ų)822.9
  • Hydrogen Bonding : Critical for understanding supramolecular packing (e.g., C–H···O interactions between methoxy groups and imidazole rings) .

Q. Resolution of Ambiguities :

  • Differentiate between keto-enol tautomers using electron density maps.
  • Confirm stereochemistry in chiral derivatives.

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Methoxy Groups : Singlets at δ ~3.75–3.85 ppm (¹H); δ ~55–60 ppm (¹³C).
    • Imidazole Protons : Distinct splitting patterns (e.g., δ ~7.2–7.5 ppm for aromatic protons) .
  • FT-IR :
    • C–O stretching (methoxy) at 1250–1050 cm⁻¹.
    • N–H stretching (imidazole) at ~3150 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 248.2 (C₁₁H₁₂N₂O₂⁺) with fragmentation patterns confirming substituents.

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

  • Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps (e.g., ~4.5 eV for analogs), correlating with redox activity .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., methoxy oxygen as electron-rich centers).
  • Charge Transfer : Analyze interactions in coordination complexes (e.g., with Ir³⁺ for chemosensors) .

Validation : Compare computational results with experimental UV-Vis (λₐᵦₛ ~280 nm) and cyclic voltammetry data.

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from variations in:

  • Assay Conditions :

    ParameterExample Variability
    SolventDMSO vs. aqueous buffer
    Cell LinesHeLa vs. MCF-7 IC₅₀ values
  • Structural Analog Interference : Impurities in substituted derivatives (e.g., 4,5-dimethyl groups altering hydrophobicity).
    Resolution Strategies :

  • Reproduce studies under standardized conditions (e.g., OECD guidelines).

  • Use high-purity samples (HPLC ≥98%) and validate via LC-MS.

Basic: What is the reactivity of this compound with nucleophiles?

Methodological Answer:
The sulfonyl or methoxy groups act as electrophilic centers:

  • Nucleophilic Substitution :
    • Methoxy Groups : Resistant to mild nucleophiles but react with HI (48% aq.) at reflux to form phenolic derivatives.
    • Imidazole Ring : Susceptible to alkylation at N-3 position using alkyl halides (e.g., methyl iodide in THF) .
      Example Reaction :
      This compound+MeITHF, K₂CO₃3-Methyl derivative\text{this compound} + \text{MeI} \xrightarrow{\text{THF, K₂CO₃}} \text{3-Methyl derivative}

Advanced: How to design coordination complexes for transition-metal sensing?

Methodological Answer:

  • Ligand Design : Introduce donor atoms (e.g., pyridine or carboxylate groups) to enhance metal binding .
  • Synthesis Protocol :
    • React this compound with IrCl₃·3H₂O in ethylene glycol at 120°C.
    • Purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
  • Application : Luminescent Ir³⁺ complexes detect Hg²⁺ via fluorescence quenching (LOD \sim10 nM) .

Basic: What are the solubility challenges, and how are they addressed?

Methodological Answer:

  • Solubility Profile :

    SolventSolubility (mg/mL)
    DMSO>50
    Water<0.1
  • Strategies :

    • Use co-solvents (e.g., DMSO:water 1:9).
    • Synthesize sulfonate salts via sulfonation .

Advanced: How to conduct structure-activity relationship (SAR) studies for antimicrobial activity?

Methodological Answer:

  • Variable Substituents : Modify methoxy groups to nitro (-NO₂) or halogens (e.g., -Cl) .
  • Assay Design :
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Measure MIC values (e.g., 4–32 µg/mL for nitro derivatives) .
  • Computational SAR : Use QSAR models (e.g., CoMFA) to correlate logP with activity.

Basic: What are common functionalization strategies for imidazole derivatives?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Bromination at C-4 using NBS in CCl₄.
  • Cross-Coupling : Suzuki-Miyaura with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
    Example :
    This compound+PhB(OH)₂Pd catalyst4-Phenyl derivative\text{this compound} + \text{PhB(OH)₂} \xrightarrow{\text{Pd catalyst}} \text{4-Phenyl derivative}

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